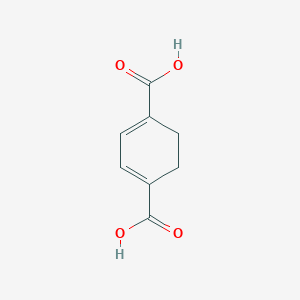
Cyclohexa-1,3-diene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexa-1,3-diene-1,4-dicarboxylic acid (CHDDA) is a chemical compound with the molecular formula C8H8O4. It is a cyclic dicarboxylic acid that has been the subject of scientific research due to its potential applications in various fields. CHDDA can be synthesized through several methods, including the Diels-Alder reaction, and has been studied for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Cyclohexa-1,3-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Cyclohexa-1,3-diene-1,4-dicarboxylic acid has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. In one study, Cyclohexa-1,3-diene-1,4-dicarboxylic acid was found to increase the levels of glutamate and GABA in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory. Cyclohexa-1,3-diene-1,4-dicarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclohexa-1,3-diene-1,4-dicarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. Cyclohexa-1,3-diene-1,4-dicarboxylic acid is also stable under a variety of conditions, which makes it a useful reagent for organic synthesis and materials science. However, one limitation of using Cyclohexa-1,3-diene-1,4-dicarboxylic acid in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Cyclohexa-1,3-diene-1,4-dicarboxylic acid. One area of interest is the development of new synthetic methods for Cyclohexa-1,3-diene-1,4-dicarboxylic acid and its derivatives. Another area of interest is the study of the mechanism of action of Cyclohexa-1,3-diene-1,4-dicarboxylic acid and its effects on ion channels in the brain. Additionally, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore its potential in this area.
Synthesis Methods
Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be synthesized through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. In the case of Cyclohexa-1,3-diene-1,4-dicarboxylic acid, the diene is cyclohexa-1,3-diene and the dienophile is maleic anhydride. The reaction produces a cyclic adduct, which is then hydrolyzed to form Cyclohexa-1,3-diene-1,4-dicarboxylic acid. Other methods for synthesizing Cyclohexa-1,3-diene-1,4-dicarboxylic acid include the reaction of cyclohexa-1,3-diene with maleic acid or maleic acid anhydride in the presence of a catalyst.
Scientific Research Applications
Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be used as a starting material for the synthesis of other cyclic compounds. In materials science, Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be used as a building block for the synthesis of polymers and other materials. In pharmaceuticals, Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been studied for its potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
1659-68-3 |
|---|---|
Product Name |
Cyclohexa-1,3-diene-1,4-dicarboxylic acid |
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
cyclohexa-1,3-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) |
InChI Key |
BQYOGZXCESFTRX-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



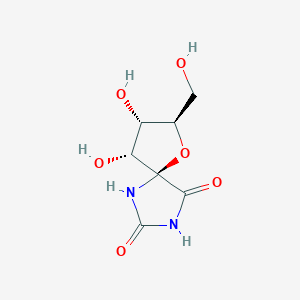
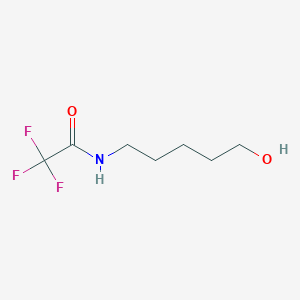
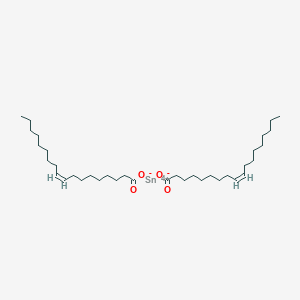
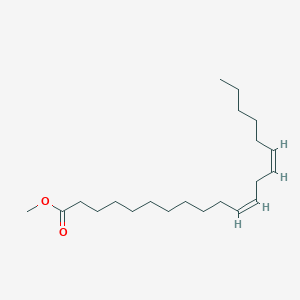

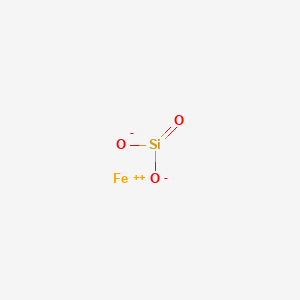

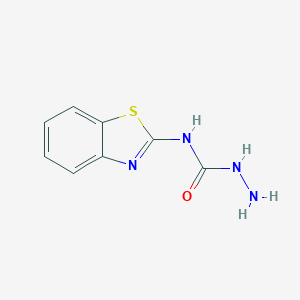

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)



